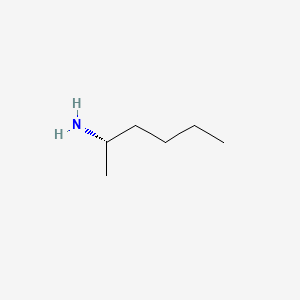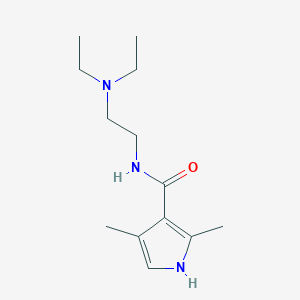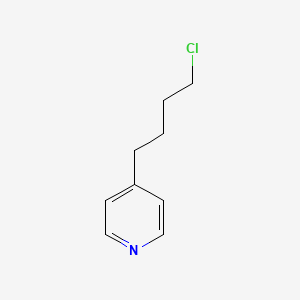![molecular formula C16H32O10Si2 B1588633 Bis[3-(trimethoxysilyl)propyl] fumarate CAS No. 3371-62-8](/img/structure/B1588633.png)
Bis[3-(trimethoxysilyl)propyl] fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bis[3-(trimethoxysilyl)propyl] fumarate is an organosilicon compound with the molecular formula C16H32O10Si2 and a molecular weight of 440.59 g/mol . This compound is characterized by the presence of two trimethoxysilylpropyl groups attached to a fumarate backbone. It is primarily used as a silane coupling agent, which enhances the bonding between organic and inorganic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(trimethoxysilyl)propyl] fumarate typically involves the reaction of fumaric acid with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester linkage. The process can be summarized as follows:
Reactants: Fumaric acid and 3-(trimethoxysilyl)propylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as toluene or dichloromethane, under reflux conditions.
Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid may be used to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Bis[3-(trimethoxysilyl)propyl] fumarate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Esterification: The fumarate backbone can participate in esterification reactions with alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, typically at elevated temperatures.
Esterification: Alcohols and acid catalysts such as sulfuric acid.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Esterification: Esters of fumaric acid.
科学的研究の応用
Bis[3-(trimethoxysilyl)propyl] fumarate has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers.
Biology: Employed in the modification of biomaterials to enhance their compatibility and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical adhesives.
作用機序
The primary mechanism of action of Bis[3-(trimethoxysilyl)propyl] fumarate involves the hydrolysis of its trimethoxysilyl groups to form silanols, which can then condense to form siloxane bonds. This process enhances the bonding between organic and inorganic materials, improving the mechanical properties and durability of the resulting composites. The fumarate backbone also contributes to the compound’s reactivity and compatibility with various substrates.
類似化合物との比較
Similar Compounds
- Bis[3-(triethoxysilyl)propyl] fumarate
- Bis[3-(trimethoxysilyl)propyl]amine
- Bis[3-(triethoxysilyl)propyl]carbonate
Uniqueness
Bis[3-(trimethoxysilyl)propyl] fumarate is unique due to its specific combination of trimethoxysilyl groups and a fumarate backbone. This structure provides a balance of reactivity and stability, making it particularly effective as a coupling agent. Compared to similar compounds, it offers enhanced hydrolytic stability and better compatibility with a wide range of substrates .
特性
CAS番号 |
3371-62-8 |
|---|---|
分子式 |
C16H32O10Si2 |
分子量 |
440.59 g/mol |
IUPAC名 |
bis(3-trimethoxysilylpropyl) but-2-enedioate |
InChI |
InChI=1S/C16H32O10Si2/c1-19-27(20-2,21-3)13-7-11-25-15(17)9-10-16(18)26-12-8-14-28(22-4,23-5)24-6/h9-10H,7-8,11-14H2,1-6H3 |
InChIキー |
GPWPWELMLCKXRP-UHFFFAOYSA-N |
SMILES |
CO[Si](CCCOC(=O)C=CC(=O)OCCC[Si](OC)(OC)OC)(OC)OC |
異性体SMILES |
CO[Si](CCCOC(=O)/C=C/C(=O)OCCC[Si](OC)(OC)OC)(OC)OC |
正規SMILES |
CO[Si](CCCOC(=O)C=CC(=O)OCCC[Si](OC)(OC)OC)(OC)OC |
Key on ui other cas no. |
3371-62-8 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)



![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)





